molecular formula C19H23NO B1453138 3-(4-Hexylbenzoyl)-4-methylpyridine CAS No. 1187168-24-6

3-(4-Hexylbenzoyl)-4-methylpyridine

Cat. No. B1453138
M. Wt: 281.4 g/mol
InChI Key: LRDGLRVZLJJHJG-UHFFFAOYSA-N
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Description

The compound “3-(4-Hexylbenzoyl)-4-methylpyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a hexylbenzoyl group, which is a benzoyl group with a hexyl (six carbon aliphatic) chain attached to it .


Molecular Structure Analysis

The molecular structure of “3-(4-Hexylbenzoyl)-4-methylpyridine” would likely consist of a pyridine ring with a methyl group at the 4-position and a hexylbenzoyl group at the 3-position .


Chemical Reactions Analysis

The chemical reactions of “3-(4-Hexylbenzoyl)-4-methylpyridine” would likely be similar to those of other pyridine derivatives. Pyridine is a basic heterocycle and can undergo reactions typical for other amines, albeit with decreased reactivity due to the aromaticity of the pyridine ring .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound 3-(4-Hexylbenzoyl)-4-methylpyridine is utilized in the synthesis of complex organic structures. For instance, Hayvalı et al. (2003) discussed the synthesis of new benzo-15-crown-5 ethers with salicylic Schiff base substitutions, where similar pyridine derivatives played a crucial role (Hayvalı, M. Hayvalı, Kılıç, Hökelek, & Weber, 2003).

Chemical Reaction and Complex Formation

Pharmaceutical Research

  • In pharmaceutical research, derivatives of this compound have been synthesized and tested for their activity on cancer cell lines, as demonstrated in the study by Ruswanto et al. (2018). They reported on the synthesis of 1-(4-Hexylbenzoyl)-3-methylthiourea and its promising activity against various cancer cells (Ruswanto, Mardianingrum, Lestari, Nofianti, & Siswandono, 2018).

Organic Chemistry and Catalysis

  • The compound is also significant in organic chemistry and catalysis, as indicated in the study by Lee and Park (2015). They developed a mild and efficient one-pot synthesis method for 3-aryl imidazo[1,2-a]pyridines, where a derivative of 3-(4-Hexylbenzoyl)-4-methylpyridine was crucial (Lee & Park, 2015).

Spin-Crossover Iron(II) Complexes

  • In the field of inorganic chemistry, derivatives of this compound have been used in the study of spin-crossover Iron(II) complexes, as seen in the research by Nishi et al. (2010). They investigated the magnetic susceptibilities and Mossbauer spectral measurements of complexes involving similar pyridine derivatives (Nishi, Arata, Matsumoto, Iijima, Sunatsuki, Ishida, & Kojima, 2010).

properties

IUPAC Name

(4-hexylphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-3-4-5-6-7-16-8-10-17(11-9-16)19(21)18-14-20-13-12-15(18)2/h8-14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDGLRVZLJJHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hexylbenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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